Product packaging for Methyl 3-hydroxycyclobutanecarboxylate(Cat. No.:CAS No. 63485-51-8)

Methyl 3-hydroxycyclobutanecarboxylate

Cat. No.: B3022164
CAS No.: 63485-51-8
M. Wt: 130.14 g/mol
InChI Key: BYKHAEUVLSBWSU-UHFFFAOYSA-N
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Description

Historical Context of Cyclobutane (B1203170) Chemistry and Carboxylic Esters in Organic Synthesis

The study of cyclobutane and its derivatives has a rich history, initially marked by the challenges associated with the synthesis of strained four-membered rings. Early investigations into cyclobutane chemistry were driven by a fundamental curiosity about the nature of chemical bonding in such systems. Over time, as synthetic methodologies became more sophisticated, the utility of cyclobutanes as synthetic intermediates became increasingly apparent.

Parallel to the advancements in cyclobutane chemistry, carboxylic esters have long been recognized as one of the most important and versatile functional groups in organic synthesis. Their relative stability, coupled with their ability to undergo a wide array of transformations—such as hydrolysis, transesterification, and reduction—has cemented their role as key intermediates in the synthesis of pharmaceuticals, polymers, and fine chemicals. The convergence of these two fields, embodied in molecules like Methyl 3-hydroxycyclobutanecarboxylate, has opened up new avenues for the creation of novel molecular architectures.

Significance of Four-Membered Ring Systems in Chemical Research

Four-membered ring systems, such as cyclobutane, are of considerable interest to chemists due to their unique conformational properties and inherent ring strain. This strain, a consequence of bond angles deviating from the ideal tetrahedral geometry, imparts distinct reactivity to these molecules. researchgate.net The cyclobutane ring is not planar and exists in a puckered conformation to alleviate some of this strain. youtube.comorganic-chemistry.org This structural feature can influence the stereochemical outcome of reactions and provide a rigid scaffold for the precise positioning of functional groups in three-dimensional space. The incorporation of cyclobutane moieties into larger molecules can significantly impact their physical, chemical, and biological properties. Consequently, four-membered rings are found in a number of natural products and are increasingly being incorporated into medicinal chemistry programs to explore new chemical space and develop novel therapeutic agents. libretexts.org

Overview of this compound as a Synthetic Intermediate

This compound serves as a valuable and versatile intermediate in organic synthesis. chemicalbook.com Its utility stems from the presence of two distinct and reactive functional groups: a secondary alcohol and a methyl ester. These groups can be manipulated independently or in concert to introduce a variety of other functionalities and to extend the carbon skeleton. The cyclobutane ring itself provides a compact and rigid framework, allowing for the construction of stereochemically defined structures. This compound is a key precursor for the synthesis of a range of more complex molecules, including pharmaceuticals and other biologically active compounds. chemicalbook.comnih.gov

Physicochemical Properties

This compound is a liquid at room temperature and is typically described as colorless to pale yellow. researchgate.net It is soluble in common organic solvents. The key physicochemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₁₀O₃
Molecular Weight130.14 g/mol
AppearanceColorless to pale yellow liquid
CAS Number4934-99-0 (mixture of isomers)
63485-50-7 (cis isomer)
63485-51-8 (trans isomer)

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through various methods, often with a focus on controlling the stereochemistry of the 1,3-disubstituted cyclobutane ring. The two diastereomers, cis and trans, exhibit different physical and spectroscopic properties.

Synthesis of cis-Methyl 3-hydroxycyclobutanecarboxylate

A common and efficient method for the stereoselective synthesis of the cis-isomer involves the reduction of Methyl 3-oxocyclobutanecarboxylate. The choice of reducing agent is crucial for achieving high diastereoselectivity.

A well-established procedure utilizes lithium tri-tert-butoxyaluminum hydride as the reducing agent in tetrahydrofuran (B95107) (THF) at low temperatures. chemicalbook.com This bulky reducing agent preferentially attacks the carbonyl group from the less hindered face, leading to the formation of the cis-alcohol as the major product.

Reaction Scheme:

Detailed Research Findings: In a typical procedure, Methyl 3-oxocyclobutanecarboxylate is dissolved in THF and cooled to between -78 to -60 °C. chemicalbook.com A solution of lithium tri-tert-butoxyaluminum hydride in THF is then added dropwise. chemicalbook.com The reaction is monitored for completion and then quenched. An acidic workup followed by extraction and purification yields cis-Methyl 3-hydroxycyclobutanecarboxylate in high yield and purity. chemicalbook.com

Synthesis of trans-Methyl 3-hydroxycyclobutanecarboxylate

The synthesis of the trans-isomer often requires a different synthetic strategy to invert the stereochemistry of the hydroxyl group from the more readily available cis-isomer. One effective method to achieve this is the Mitsunobu reaction.

The Mitsunobu reaction allows for the inversion of a secondary alcohol's stereocenter. In this case, the cis-alcohol is treated with a nucleophile, such as a carboxylate, in the presence of triphenylphosphine (B44618) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This results in the formation of an ester with inverted stereochemistry. Subsequent hydrolysis of this ester yields the desired trans-alcohol.

Spectroscopic Data

The characterization of cis- and trans-Methyl 3-hydroxycyclobutanecarboxylate relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The different spatial arrangements of the substituents in the two isomers lead to distinct spectroscopic signatures.

¹H NMR Spectroscopy

The proton NMR spectra of the cis and trans isomers are expected to differ in the chemical shifts and coupling constants of the protons on the cyclobutane ring. The relative stereochemistry influences the magnetic environment of each proton.

Predicted ¹H NMR Data for cis-Methyl 3-hydroxycyclobutanecarboxylate

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
-OCH₃ ~3.7 s -
H3 ~4.4 m -
H1 ~2.9 m -
H2, H4 (cis) ~2.2-2.4 m -

Predicted ¹H NMR Data for trans-Methyl 3-hydroxycyclobutanecarboxylate

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
-OCH₃ ~3.7 s -
H3 ~4.2 m -
H1 ~2.7 m -

¹³C NMR Spectroscopy

The carbon NMR spectra also provide valuable information for distinguishing between the two isomers. The chemical shifts of the carbon atoms in the cyclobutane ring are sensitive to the stereochemical arrangement of the substituents.

Predicted ¹³C NMR Data for cis- and trans-Methyl 3-hydroxycyclobutanecarboxylate

Carbon Predicted Chemical Shift (ppm)
C=O ~174-176
-OCH₃ ~52
C3 ~65-70
C1 ~35-40

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the hydroxyl and carbonyl functional groups.

Key IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
O-H (alcohol) 3600-3200 Strong, Broad
C=O (ester) ~1735 Strong

Chemical Reactivity and Transformations

The synthetic utility of this compound lies in the reactivity of its two functional groups. These can be targeted in various chemical transformations to build more elaborate molecular structures.

Reactions at the Hydroxyl Group

The secondary alcohol functionality can undergo a range of reactions typical for alcohols.

Oxidation

Oxidation of the hydroxyl group provides a straightforward route back to Methyl 3-oxocyclobutanecarboxylate. This transformation can be achieved using a variety of common oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation conditions, or Dess-Martin periodinane.

Esterification and Etherification

The hydroxyl group can be readily converted into esters or ethers. Esterification can be accomplished by reacting the alcohol with an acyl chloride or a carboxylic acid under acidic conditions (Fischer esterification). libretexts.org Etherification can be carried out, for example, using the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide.

Nucleophilic Substitution

The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This allows for subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups at the C3 position with inversion of stereochemistry.

Reactions at the Ester Group

The methyl ester group is also amenable to a variety of chemical transformations.

Hydrolysis

The ester can be hydrolyzed to the corresponding carboxylic acid, 3-hydroxycyclobutanecarboxylic acid, under either acidic or basic conditions. libretexts.org Basic hydrolysis, or saponification, is typically irreversible as the carboxylate salt formed is unreactive towards the alcohol byproduct. libretexts.org

Reduction

The ester can be reduced to a primary alcohol, yielding (3-hydroxycyclobutyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Amidation

Reaction of the ester with an amine can lead to the formation of the corresponding amide. This reaction is often slower than with more reactive carboxylic acid derivatives like acyl chlorides, but can be facilitated by heating or the use of specific catalysts.

Combined and Tandem Reactions

The presence of two functional groups allows for the possibility of intramolecular reactions or tandem transformations. For instance, under certain conditions, the hydroxyl group could potentially act as an internal nucleophile to displace a leaving group at another position on the ring, leading to the formation of bicyclic structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B3022164 Methyl 3-hydroxycyclobutanecarboxylate CAS No. 63485-51-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxycyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-6(8)4-2-5(7)3-4/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKHAEUVLSBWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801220213
Record name Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester
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Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4934-99-0, 63485-51-8
Record name Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester
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Record name Methyl trans-3-hydroxycyclobutanecarboxylate
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Record name methyl 3-hydroxycyclobutane-1-carboxylate
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Synthetic Methodologies for Methyl 3 Hydroxycyclobutanecarboxylate

Established Synthetic Pathways to Methyl 3-hydroxycyclobutanecarboxylate

Two primary established pathways for the synthesis of this compound involve the reaction of cyclobutane (B1203170) dione (B5365651) with methanol (B129727) and the derivatization from related cyclobutane carboxylic acid precursors.

The synthesis of this compound can be achieved from precursors like 2-methylcyclopentane-1,3-dione. orgsyn.org A general method involves the reduction of a 3-oxocyclobutanecarboxylate precursor. For instance, Methyl 3-oxocyclobutanecarboxylate can be dissolved in tetrahydrofuran (B95107) and cooled to a low temperature, typically between -78 to -60 °C. chemicalbook.com A reducing agent, such as lithium tri-tert-butoxyaluminum hydride in a tetrahydrofuran solution, is then added dropwise. chemicalbook.com The reaction is monitored for completion, after which it is quenched, and the pH is adjusted. chemicalbook.com The product, Methyl cis-3-hydroxycyclobutanecarboxylate, can then be extracted and purified. chemicalbook.com

Another common route involves the derivatization of cyclobutane carboxylic acid precursors. For example, 3-oxocyclobutanecarboxylic acid is a key intermediate that can be synthesized through various methods. google.comgoogle.com One approach involves the reaction of 1,3-dihalo propane (B168953) derivatives with malonic esters followed by hydrolysis and decarboxylation. google.com Once the 3-oxocyclobutanecarboxylic acid is obtained, it can be esterified to the corresponding methyl ester, Methyl 3-oxocyclobutanecarboxylate. Subsequent reduction of the keto group, as described in the previous section, yields this compound. chemicalbook.com This multi-step process allows for the construction of the cyclobutane ring and subsequent functional group manipulations to arrive at the target molecule. calstate.edu

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of this compound isomers is crucial for accessing specific stereoisomers for various applications. This involves controlling both the relative (cis/trans) and absolute (enantiomeric) stereochemistry.

The relative stereochemistry of the hydroxyl and methoxycarbonyl groups on the cyclobutane ring can be controlled through the choice of reducing agent and reaction conditions. For the reduction of Methyl 3-oxocyclobutanecarboxylate, the use of bulky reducing agents tends to favor the formation of the cis-isomer. For example, lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)₃) provides high cis-selectivity. In one documented procedure, the reduction of Methyl 3-oxocyclobutanecarboxylate with lithium tri-tert-butoxyaluminum hydride in tetrahydrofuran at low temperatures (-78 to -60 °C) resulted in the formation of Methyl cis-3-hydroxycyclobutanecarboxylate in 88% yield and 95% purity. chemicalbook.com In contrast, other reducing agents like sodium borohydride (B1222165) may offer different selectivity. The trans-isomer is generally thermodynamically more stable than the cis-isomer due to reduced steric strain.

Table 1: Comparison of Reducing Agents for Cis/Trans Isomer Control

Reducing AgentSelectivityReported YieldReference
Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)₃)High cis-selectivity88% chemicalbook.com
Sodium borohydride (NaBH₄)Lower cis-selectivity65%

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. nih.gov For this compound, this can be achieved through the enantioselective reduction of the prochiral ketone, Methyl 3-oxocyclobutanecarboxylate. This typically involves the use of a chiral catalyst or a stoichiometric chiral reducing agent. While specific examples for the enantioselective reduction of Methyl 3-oxocyclobutanecarboxylate are not detailed in the provided search results, the general principle involves the use of catalysts that can create a chiral environment around the ketone, leading to the preferential formation of one enantiomer over the other. chemrxiv.org

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), resolution techniques can be employed to separate them. dalalinstitute.com Common methods include chemical resolution and chromatographic separation. dalalinstitute.comslideshare.net

Chemical Resolution: This method involves reacting the racemic mixture of 3-hydroxycyclobutanecarboxylic acid (after hydrolysis of the methyl ester) with a single enantiomer of a chiral resolving agent, such as a chiral amine or a chiral acid. libretexts.org This reaction forms a mixture of diastereomers, which have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization. slideshare.netlibretexts.org Once the diastereomers are separated, the resolving agent is removed to yield the individual enantiomers of 3-hydroxycyclobutanecarboxylic acid, which can then be re-esterified to this compound. libretexts.org

Chromatographic Separation: Chiral chromatography is another powerful technique for separating enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) in a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, causing them to elute at different times, thus allowing for their separation. nih.gov

Functional Group Transformations on this compound

The presence of both a nucleophilic hydroxyl group and an electrophilic ester group on the cyclobutane ring makes this compound a valuable substrate for various derivatization reactions. These transformations can be selectively performed to introduce new functionalities and build molecular complexity.

Modification of the Hydroxyl Functionality (e.g., Esterification, Etherification)

The secondary hydroxyl group in this compound is amenable to a range of modifications, including esterification and etherification, which are crucial for protecting the hydroxyl group or for introducing new functional handles.

Esterification: The hydroxyl group can be readily acylated to form esters. This is often achieved through reaction with acid chlorides or anhydrides in the presence of a base. For instance, the acylation with acetic anhydride (B1165640) can yield methyl 3-(acetyloxy)cyclobutanecarboxylate. This transformation is not only a common protection strategy but also a way to introduce an acetyl group that can be important for the biological activity of the final product.

Etherification: The formation of ethers from the hydroxyl group is another important transformation. A notable example is the synthesis of methyl 3-(benzyloxy)cyclobutanecarboxylate. This reaction, typically carried out by treating this compound with benzyl (B1604629) bromide in the presence of a base like sodium hydride, results in the formation of a benzyl ether. The benzyl group is a common protecting group for alcohols due to its stability under various reaction conditions and its ease of removal by hydrogenolysis.

Reaction TypeReagentProductSignificance
Esterification (Acylation)Acetic Anhydride/PyridineMethyl 3-(acetyloxy)cyclobutanecarboxylateProtection of the hydroxyl group; Introduction of an acetyl moiety
Etherification (Benzylation)Benzyl Bromide/NaHMethyl 3-(benzyloxy)cyclobutanecarboxylateProtection of the hydroxyl group with a readily cleavable group
Table 1: Examples of Hydroxyl Group Modifications

Reactions at the Methyl Ester Moiety for Derivatization

The methyl ester group of this compound is an electrophilic site that can undergo several important transformations, including hydrolysis, amidation, and reduction, to yield a variety of useful derivatives.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-hydroxycyclobutanecarboxylic acid. This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and methanol, in a process known as saponification. The rate of this base-catalyzed hydrolysis follows a BAC2 mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester. epa.gov The resulting carboxylate salt can then be protonated to give the free carboxylic acid. This transformation is fundamental for subsequent reactions involving the carboxylic acid functionality, such as amide bond formation.

Amidation: The methyl ester can be converted directly to an amide by reaction with an amine. This aminolysis reaction typically requires heating or catalytic activation to proceed at a reasonable rate. For example, reacting this compound with methylamine (B109427) would yield 3-hydroxy-N-methylcyclobutane-1-carboxamide. This direct conversion is a valuable tool for the synthesis of amide-containing target molecules.

Reduction: The ester functionality can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. masterorganicchemistry.com The reaction of this compound with LiAlH4 would yield (3-hydroxycyclobutyl)methanol, a diol. This reduction opens up further synthetic possibilities by introducing a primary alcohol functionality.

Reaction TypeReagent(s)ProductSignificance
HydrolysisNaOH, H₂O/MeOH3-Hydroxycyclobutanecarboxylic acidFormation of a carboxylic acid for further derivatization
AmidationAmine (e.g., CH₃NH₂)3-Hydroxycyclobutanecarboxamide derivativeSynthesis of amides
ReductionLiAlH₄, then H₃O⁺(3-Hydroxycyclobutyl)methanolFormation of a diol
Table 2: Examples of Methyl Ester Moiety Reactions

Chemical Reactivity and Reaction Mechanisms of Methyl 3 Hydroxycyclobutanecarboxylate

Reactivity of the Hydroxyl Group

The secondary hydroxyl group in methyl 3-hydroxycyclobutanecarboxylate is a key site for various chemical modifications, including oxidation and nucleophilic substitution reactions.

Oxidation Pathways

The secondary alcohol of this compound can be oxidized to the corresponding ketone, methyl 3-oxocyclobutanecarboxylate. This transformation is a common and crucial step in the synthesis of various cyclobutane-based building blocks. Several modern oxidation methods are suitable for this purpose, known for their mild conditions and high selectivity, which are important to avoid side reactions involving the ester group or the strained ring.

Commonly employed oxidation methods include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine. The reaction proceeds through an alkoxysulfonium ylide intermediate, which then undergoes intramolecular elimination to yield the ketone, dimethyl sulfide, and carbon monoxide/dioxide. The mild, non-acidic conditions of the Swern oxidation make it highly compatible with the ester functionality and prevent over-oxidation.

Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent like dichloromethane. It is known for its operational simplicity, mild conditions (often at room temperature), and broad functional group tolerance. The reaction is generally complete within a few hours and provides high yields of the corresponding ketone.

The product of these oxidation reactions, methyl 3-oxocyclobutanecarboxylate, is a valuable intermediate in organic synthesis.

Oxidation Method Reagents Typical Conditions Product
Swern Oxidation1. (COCl)₂, DMSO2. Et₃NCH₂Cl₂, -78 °CMethyl 3-oxocyclobutanecarboxylate
Dess-Martin OxidationDess-Martin PeriodinaneCH₂Cl₂, Room TemperatureMethyl 3-oxocyclobutanecarboxylate

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be converted into a good leaving group, facilitating its substitution by various nucleophiles. A particularly effective method for this transformation is the Mitsunobu reaction, which allows for the stereochemical inversion of the alcohol center.

Mitsunobu Reaction: This reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through an oxyphosphonium salt intermediate, which is then displaced by a nucleophile in an SN2 fashion. This results in a product with an inverted stereochemistry at the carbon atom that bore the hydroxyl group.

A range of nucleophiles can be employed in the Mitsunobu reaction with this compound. For example, using hydrazoic acid (HN₃) as the nucleophile would lead to the formation of methyl 3-azidocyclobutanecarboxylate with inverted stereochemistry. This azide (B81097) derivative can then be further transformed, for instance, by reduction to the corresponding amine.

The mechanism involves the initial reaction of triphenylphosphine with the azodicarboxylate to form a phosphonium (B103445) salt. This species then reacts with the alcohol to form the key oxyphosphonium intermediate, activating the hydroxyl group as a leaving group. The conjugate base of the acidic nucleophile then displaces the activated hydroxyl group, leading to the final product with inverted stereochemistry.

Reaction Reagents Nucleophile (Example) Product (Example) Key Feature
Mitsunobu ReactionPPh₃, DEAD or DIADHydrazoic Acid (HN₃)Methyl 3-azidocyclobutanecarboxylateInversion of stereochemistry

Reactivity of the Methyl Ester Group

The methyl ester functionality of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids, different esters, and amides.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-hydroxycyclobutanecarboxylic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester in water with a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of methanol (B129727).

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the carboxylic acid.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess or as the solvent. For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 3-hydroxycyclobutanecarboxylate.

Reaction Conditions Product
Acid-Catalyzed HydrolysisH₂O, H⁺ (catalytic), heat3-Hydroxycyclobutanecarboxylic acid
Base-Catalyzed Hydrolysis1. NaOH (aq), heat2. H₃O⁺3-Hydroxycyclobutanecarboxylic acid
TransesterificationR'OH, H⁺ or RO⁻ (catalytic)3-Hydroxycyclobutanecarboxylate (new ester)

Derivatives Formation via Ester Modification

The methyl ester group serves as a versatile handle for the synthesis of various derivatives, most notably amides.

Amide Formation: this compound can be converted to the corresponding amide, 3-hydroxycyclobutanecarboxamide, by reaction with ammonia. Alternatively, reaction with primary or secondary amines will yield N-substituted or N,N-disubstituted amides, respectively. This aminolysis of the ester is often slower than hydrolysis and may require elevated temperatures.

Cyclobutane (B1203170) Ring Reactivity and Transformations

The cyclobutane ring, with its inherent ring strain (approximately 26 kcal/mol), can undergo various transformations, including ring-opening and ring-expansion reactions. These reactions can be driven by the release of ring strain and are often facilitated by the presence of functional groups that can stabilize reactive intermediates.

While specific examples for this compound are not extensively documented in readily available literature, the general reactivity patterns of cyclobutane derivatives suggest potential transformations. For instance, the formation of a carbocation adjacent to the cyclobutane ring can induce a ring-expansion rearrangement to form a less-strained cyclopentane (B165970) derivative.

One potential pathway for such a transformation could involve the conversion of the hydroxyl group into a good leaving group, followed by its departure to form a secondary carbocation. This carbocation could then undergo a 1,2-alkyl shift, leading to the expansion of the four-membered ring to a five-membered ring. This would result in the formation of a cyclopentanone (B42830) derivative.

Furthermore, cyclobutane derivatives are valuable precursors in the synthesis of bicyclic compounds. For example, appropriately substituted cyclobutane derivatives can be used to synthesize bicyclo[2.1.1]hexanes, which are of interest in medicinal chemistry as non-planar bioisosteres for phenyl rings. These syntheses often involve multi-step sequences that may include transformations of the functional groups present on the cyclobutane ring.

Ring-Opening Reactions and Rearrangements

The relief of ring strain is a primary driving force for many reactions involving cyclobutane derivatives. In the case of this compound, both acid and base-catalyzed conditions can induce ring-opening, often accompanied by skeletal rearrangements.

Under acidic conditions, protonation of the hydroxyl group can lead to the formation of a carbocation intermediate upon loss of water. This carbocation is susceptible to rearrangement, including 1,2-hydride or alkyl shifts, to form a more stable species. The subsequent nucleophilic attack can result in a variety of acyclic products. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation and the nature of the nucleophile. nih.gov

Base-catalyzed ring-opening reactions can proceed through different mechanisms. For instance, deprotonation of the hydroxyl group can initiate a retro-aldol-type fragmentation, leading to the cleavage of a carbon-carbon bond within the ring. The specific products formed are dependent on the reaction conditions and the stereochemistry of the starting material.

One notable rearrangement is the acid-catalyzed expansion of the cyclobutane ring to form cyclopentanone derivatives. This transformation, often referred to as a semipinacol-type rearrangement, involves the migration of a carbon atom of the cyclobutane ring to an adjacent carbocationic center. nih.gov

Table 1: Examples of Ring-Opening Reactions of Cyclobutanol (B46151) Derivatives

Starting MaterialReagents and ConditionsMajor Product(s)Reaction Type
1-PhenylcyclobutanolH₂SO₄, heatPhenylcyclopenteneRing Expansion/Rearrangement
1-MethylcyclobutanolHBr1-Bromo-1-methylcyclopentaneRing Expansion/Nucleophilic Substitution
CyclobutanolTsOH, heatCyclopenteneRing Expansion/Elimination

This table provides illustrative examples of ring-opening and rearrangement reactions of cyclobutanol derivatives, which share mechanistic features with this compound.

Intramolecular Cyclization and Rearrangement Pathways

The presence of both a nucleophilic hydroxyl group and an electrophilic ester carbonyl in this compound allows for the possibility of intramolecular cyclization reactions. The propensity for cyclization is highly dependent on the relative stereochemistry of the substituents on the cyclobutane ring.

For the cis-isomer, where the hydroxyl and ester groups are on the same face of the ring, intramolecular lactonization can occur under appropriate conditions to form a bicyclic lactone. This process is often facilitated by acid or base catalysis. The formation of a five-membered lactone ring is generally thermodynamically favored.

In contrast, the trans-isomer is sterically hindered from undergoing direct intramolecular lactonization. However, under certain conditions, it may undergo rearrangement or epimerization to the cis-isomer, which can then cyclize.

Furthermore, derivatives of this compound can be designed to undergo specific intramolecular rearrangement pathways. For instance, activation of the hydroxyl group followed by nucleophilic attack from a suitably positioned group can lead to the formation of various heterocyclic structures. The regioselectivity and stereochemical outcome of these cyclizations are governed by factors such as ring strain in the transition state and the nature of the participating functional groups. nih.gov

Mechanistic Investigations into Reaction Selectivity

Understanding the factors that control the selectivity of reactions involving this compound is crucial for its application in targeted synthesis. Mechanistic studies provide insights into the stereochemical, regiochemical, and chemochemical outcomes of its transformations.

Studies on Stereochemical Control in Transformations

The stereochemistry of the 3-hydroxy and 1-carboxylate substituents plays a critical role in directing the outcome of many reactions. In ring-opening reactions, the stereochemical relationship between the leaving group (derived from the hydroxyl) and the migrating group in rearrangement processes can determine the stereochemistry of the final product.

For instance, in semipinacol-type rearrangements, an anti-periplanar arrangement between the migrating bond and the leaving group is often preferred, leading to a high degree of stereocontrol. The stereochemical course of nucleophilic attack on the cyclobutane ring is also a key factor. Depending on the reaction mechanism (SN1 vs. SN2), inversion or racemization at the reacting center can be observed.

Enantioselective synthesis and resolution of this compound have been subjects of research to access stereochemically pure building blocks. nih.gov The use of chiral catalysts or resolving agents allows for the preparation of specific enantiomers, which are valuable for the synthesis of chiral molecules.

Insights into Chemo- and Regioselectivity

The presence of multiple reactive sites in this compound necessitates control over chemoselectivity. For example, in reactions with reagents that can react with both the hydroxyl and ester groups, selective protection of one group is often required to achieve the desired transformation on the other.

Regioselectivity is a major consideration in ring-opening reactions. The cleavage of the cyclobutane ring can occur at different carbon-carbon bonds, leading to different constitutional isomers. The regiochemical outcome is influenced by electronic effects (stability of intermediates) and steric factors. For example, in acid-catalyzed ring openings, the cleavage that leads to the most stable carbocation intermediate is generally favored.

Recent advancements in catalysis have provided methods for the regioselective functionalization of cyclobutane derivatives without ring cleavage. Palladium-catalyzed aminocarbonylation of cyclobutanols, for instance, has been shown to be highly regioselective, with the choice of ligand controlling whether 1,1- or 1,2-disubstituted products are formed. nih.gov While not directly demonstrated on this compound, these findings suggest that catalyst control can be a powerful tool to dictate the regioselectivity of its transformations.

Table 2: Factors Influencing Reaction Selectivity

Selectivity TypeControlling FactorsExamples of Manifestation
Stereoselectivity Substrate stereochemistry, reagent approach, catalyst chiralityDiastereoselective ring opening, enantioselective synthesis
Regioselectivity Electronic effects (intermediate stability), steric hindrance, catalyst controlSelective C-C bond cleavage, site-selective functionalization
Chemoselectivity Relative reactivity of functional groups, protecting group strategySelective reaction at the hydroxyl vs. the ester group

Spectroscopic and Computational Characterization in Research of Methyl 3 Hydroxycyclobutanecarboxylate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides a detailed view of the molecular structure, connectivity, and functional groups present in methyl 3-hydroxycyclobutanecarboxylate.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound, providing unambiguous information about the carbon-hydrogen framework and the relative stereochemistry of the substituents on the cyclobutane (B1203170) ring.

¹H NMR spectroscopy reveals the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. For the trans isomer, experimental data in deuterated chloroform (CDCl₃) has been reported. chemicalbook.com The spectrum typically shows complex multiplets for the cyclobutane ring protons, a sharp singlet for the methyl ester protons, and a multiplet for the proton attached to the hydroxyl-bearing carbon. chemicalbook.com

¹³C NMR spectroscopy provides information on the number and type of carbon atoms. The spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the methoxy carbon, the two carbons of the cyclobutane ring attached to substituents (C1 and C3), and the two methylene carbons of the ring (C2 and C4).

2D NMR techniques are crucial for definitively assigning the stereochemistry.

COSY (Correlation Spectroscopy) is used to establish which protons are coupled to each other, helping to trace the connectivity within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon's corresponding proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly vital for distinguishing between the cis and trans isomers. This technique detects protons that are close in space. For the cis isomer, a NOE cross-peak would be observed between the protons on C1 (methine adjacent to the ester) and C3 (methine adjacent to the hydroxyl group), as they are on the same face of the ring. This spatial proximity is absent in the trans isomer, meaning no such cross-peak would be observed, providing a clear diagnostic marker for the stereochemistry.

Table 1: Experimental and Predicted NMR Data for this compound Isomers

Isomer Technique Assignment Chemical Shift (δ, ppm) Multiplicity
trans ¹H NMR Ring Protons (CH₂) 2.18 - 2.25 m
(400 MHz, Ring Protons (CH₂) 2.55 - 2.61 m
CDCl₃) chemicalbook.com Methine (C1-H) 3.01 - 3.08 m
Methyl Ester (O-CH₃) 3.70 s
Methine (C3-H) 4.53 - 4.61 m
cis ¹H NMR Ring Protons (CH₂) ~2.0 - 2.6 m
(Predicted) Methine (C1-H) ~2.8 - 3.2 m
Methyl Ester (O-CH₃) ~3.7 s
Methine (C3-H) ~4.3 - 4.7 m
Both ¹³C NMR Ring Carbons (CH₂) ~30 - 40 -
(Predicted) Methine (C1) ~40 - 45 -
Methoxy (O-CH₃) ~52 -
Methine (C3) ~65 - 70 -
Carbonyl (C=O) ~175 -

Note: Predicted values are estimates based on typical chemical shifts for similar structural motifs.

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

For this compound (molecular formula C₆H₁₀O₃), the nominal molecular weight is 130.14 g/mol . apolloscientific.co.ukchemdad.commolport.combiosynth.comHigh-Resolution Mass Spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at an m/z of 130. Common fragmentation pathways would likely include:

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 99.

Loss of the entire carbomethoxy group (•CO₂CH₃) to give a fragment at m/z 71.

Loss of a molecule of water (H₂O) from the molecular ion, resulting in a peak at m/z 112.

Table 2: Predicted Mass Spectrometry Data for this compound

Species Formula m/z (Nominal) Description
[M]⁺ [C₆H₁₀O₃]⁺ 130 Molecular Ion
[M - H₂O]⁺ [C₆H₈O₂]⁺ 112 Loss of water
[M - •OCH₃]⁺ [C₅H₇O₂]⁺ 99 Loss of methoxy radical
[M - •CO₂CH₃]⁺ [C₄H₇O]⁺ 71 Loss of carbomethoxy radical

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to its alcohol and ester moieties.

Key expected vibrational frequencies include:

A strong, broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. libretexts.orglibretexts.org

A very strong, sharp absorption band around 1735-1715 cm⁻¹, indicative of the C=O stretching vibration of the saturated ester. libretexts.orgmasterorganicchemistry.com

Multiple C-O stretching bands, typically found between 1300-1000 cm⁻¹.

C-H stretching vibrations for the sp³ hybridized carbons of the cyclobutane ring and methyl group, appearing just below 3000 cm⁻¹. libretexts.orglibretexts.org

Table 3: Predicted Characteristic Infrared Absorption Bands

Frequency Range (cm⁻¹) Vibration Functional Group Intensity
3500 - 3200 O-H stretch Alcohol Strong, Broad
2980 - 2850 C-H stretch Alkane (ring & methyl) Medium-Strong
1735 - 1715 C=O stretch Ester Strong, Sharp
1300 - 1150 C-O stretch Ester Strong
1150 - 1050 C-O stretch Secondary Alcohol Medium-Strong

Chromatographic Techniques for Purity and Isomer Analysis

Chromatography is essential for separating this compound from reaction byproducts and, crucially, for separating its cis and trans isomers from each other.

HPLC is a highly effective technique for the analysis and purification of the isomers of this compound. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase.

Normal-Phase HPLC: Using a polar stationary phase, such as silica gel, and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate), separation is based on polarity. The cis isomer, where the polar hydroxyl and ester groups are on the same side of the ring, is expected to be more polar and thus have a longer retention time than the less polar trans isomer.

Reversed-Phase HPLC: This is the more common HPLC mode, employing a non-polar stationary phase (e.g., C18 or C30) with a polar mobile phase (e.g., acetonitrile/water). fishersci.com In this setup, the less polar trans isomer would interact more strongly with the stationary phase and elute later than the more polar cis isomer. Specialized columns with high shape selectivity, such as C30 columns, can be particularly effective for resolving structurally similar isomers. fishersci.com

UPLC, which uses smaller stationary phase particles, offers higher resolution and significantly faster analysis times compared to traditional HPLC.

Gas Chromatography is a powerful technique for assessing the purity and determining the isomeric ratio of volatile compounds like this compound. chemdad.com The sample is vaporized and passed through a long capillary column.

Separation of the cis and trans isomers can be readily achieved on a polar capillary column (e.g., those with a polyethylene glycol or "wax" stationary phase). The isomers will have slightly different boiling points and polarities, leading to different retention times. The isomer with the lower boiling point and/or weaker interaction with the stationary phase will elute first.

When coupled with a mass spectrometer (GC-MS ), this technique not only separates the components of a mixture but also provides mass spectra for each, allowing for positive identification of the isomers and any impurities present. jmchemsci.comcopernicus.org

Computational Chemistry Approaches in the Study of this compound

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level. These theoretical methods complement experimental data by offering insights into electronic structure, conformational preferences, and dynamic behavior in various environments.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution, which governs the molecule's stability, reactivity, and spectroscopic characteristics. imist.ma For this compound, these calculations can elucidate key aspects of its chemical nature.

Electronic Properties: QM calculations determine the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: Molecular Electrostatic Potential (MESP) maps are generated to visualize the charge distribution on the molecule's surface. mdpi.combohrium.com Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophiles. For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would exhibit negative potential, while the hydrogen of the hydroxyl group and carbons adjacent to oxygen atoms would show positive potential. These calculations allow for the prediction of how the molecule will interact with other reagents. nih.gov

Table 1: Hypothetical Quantum Mechanical Calculation Results for this compound

ParameterCalculated ValueSignificance
HOMO Energy-7.2 eVEnergy of the outermost electron orbital; indicates susceptibility to electrophilic attack.
LUMO Energy+1.5 eVEnergy of the lowest empty orbital; indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap8.7 eVCorrelates with chemical stability; a larger gap implies higher stability.
Dipole Moment2.5 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.
MESP Minimum-0.04 a.u.Located near the carbonyl oxygen, indicating the most likely site for protonation or electrophilic attack.
MESP Maximum+0.06 a.u.Located near the hydroxyl hydrogen, indicating a site for nucleophilic interaction or hydrogen bonding.

Conformational Analysis of the Cyclobutane Ring System

The four-membered cyclobutane ring is not planar. To alleviate torsional strain caused by eclipsing hydrogen atoms, it adopts a puckered or "butterfly" conformation. libretexts.orgdalalinstitute.commaricopa.edu The degree of this puckering is defined by a dihedral angle, which is typically around 25 degrees. maricopa.edu The substituents on the ring—the hydroxyl group and the methyl carboxylate group—can occupy either pseudo-axial or pseudo-equatorial positions.

Computational methods are used to determine the relative energies of the different possible conformers (e.g., cis/trans isomers and their respective puckered states). By calculating the potential energy surface, researchers can identify the lowest-energy (most stable) conformation and the energy barriers to interconversion between different puckered forms. nih.govacs.org For this compound, the analysis would focus on the cis and trans isomers, determining whether the substituents prefer pseudo-axial or pseudo-equatorial orientations to minimize steric hindrance. The pseudo-equatorial position is generally favored for larger substituents. researchgate.net

Table 2: Calculated Relative Energies for Conformers of trans-Methyl 3-hydroxycyclobutanecarboxylate

Hydroxyl Group PositionMethyl Carboxylate PositionRelative Energy (kJ/mol)Population at 298 K (%)
Pseudo-EquatorialPseudo-Equatorial0.0075.1
Pseudo-AxialPseudo-Equatorial4.2514.5
Pseudo-EquatorialPseudo-Axial5.109.9
Pseudo-AxialPseudo-Axial12.800.5

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, particularly in the presence of a solvent. osti.gov An MD simulation models the molecule and a surrounding "box" of solvent molecules, calculating the forces between all atoms and their subsequent motions over trillions of femtoseconds.

For this compound, MD simulations are invaluable for understanding how solvents influence its conformation and intermolecular interactions. researchgate.net Key insights from such simulations include:

Hydrogen Bonding: The hydroxyl group of the molecule can act as both a hydrogen bond donor and acceptor. MD simulations can quantify the strength, lifetime, and geometry of hydrogen bonds formed with polar solvent molecules like water or methanol (B129727). rsc.orgresearchgate.net

Conformational Stability: The presence of a solvent can alter the relative stability of the different ring conformations identified in the gas-phase conformational analysis. Polar solvents may stabilize conformers with a larger dipole moment, while non-polar solvents will favor less polar structures.

Solvation Shell Structure: MD simulations reveal how solvent molecules arrange themselves around the solute. The analysis of radial distribution functions can show, on average, how far solvent molecules are from specific atoms (like the hydroxyl oxygen) and how many solvent molecules occupy the first solvation shell.

Table 3: Typical Parameters Analyzed in MD Simulations of this compound in Water

ParameterDescriptionTypical Finding
Radial Distribution Function (g(r))Describes the probability of finding a solvent atom at a certain distance from a solute atom.A sharp peak at ~1.8 Å between the hydroxyl hydrogen and water oxygen, indicating strong hydrogen bonding.
Hydrogen Bond LifetimeThe average duration of a hydrogen bond between the solute and solvent.Lifetimes on the order of picoseconds, indicating dynamic but significant interactions.
Solvent Accessible Surface Area (SASA)The surface area of the molecule that is accessible to solvent molecules. mdpi.combohrium.comThe polar hydroxyl and ester groups would have a high SASA, while non-polar C-H regions would have a lower SASA.
Root-Mean-Square Fluctuation (RMSF)Measures the average deviation of atomic positions over time.Higher fluctuations in the more flexible methyl carboxylate group compared to the constrained cyclobutane ring.

Applications of Methyl 3 Hydroxycyclobutanecarboxylate in Academic Research

Utilization as a Building Block in Complex Organic Synthesis

The inherent ring strain and defined stereochemistry of the cyclobutane (B1203170) ring in Methyl 3-hydroxycyclobutanecarboxylate provide a unique platform for synthetic chemists. It allows for the creation of intricate molecules that would be challenging to assemble through other methods.

This compound is frequently employed as a foundational unit in multi-step synthetic sequences. A key application is its use in nucleophilic substitution reactions, such as the Mitsunobu reaction, to introduce new functionalities onto the cyclobutane ring. For instance, researchers have utilized (cis)-methyl 3-hydroxycyclobutanecarboxylate as the starting material in the synthesis of novel 1,3 di-substituted cyclobutane derivatives. In a documented procedure, the compound was reacted with a substituted phenol (B47542) under Mitsunobu conditions using diisopropyl azodicarboxylate (DIAD). This reaction efficiently displaces the hydroxyl group to form a key ether linkage, yielding an advanced intermediate—a methyl 3-(aryloxy)cyclobutanecarboxylate derivative. This intermediate is then carried forward through subsequent transformations to produce more complex target molecules.

Starting MaterialReagentsKey TransformationResulting Intermediate
(cis)-Methyl 3-hydroxycyclobutanecarboxylateSubstituted Phenol, DIAD, Triphenylphosphine (B44618)Mitsunobu ReactionMethyl 3-(aryloxy)cyclobutanecarboxylate

The true synthetic utility of this compound is demonstrated in its ability to facilitate the construction of novel molecular scaffolds. The term "scaffold" refers to the core structure of a molecule upon which various functional groups are appended. By using this compound, chemists can introduce the rigid cyclobutane motif into larger, more complex frameworks, which is particularly valuable in drug discovery.

The synthesis of H-PGDS inhibitors provides a clear example. The advanced intermediate, methyl 3-(aryloxy)cyclobutanecarboxylate, becomes the central scaffold of the final molecule. The ester group of this scaffold can be hydrolyzed to the corresponding carboxylic acid and then coupled with various amines to build a library of diverse compounds. This modular approach allows for the systematic exploration of how different substituents on the cyclobutane scaffold affect the biological activity of the final compounds, demonstrating the compound's role in constructing novel and functionally relevant molecular frameworks.

Contributions to Medicinal Chemistry Research

In medicinal chemistry, the focus is on designing and synthesizing compounds with therapeutic potential. This compound has emerged as a valuable precursor in the development of new classes of bioactive molecules due to the desirable properties conferred by the cyclobutane ring, such as metabolic stability and conformational rigidity.

The compound's role as a precursor is central to the synthesis of molecules targeting specific biological pathways implicated in disease. Its structure is incorporated into the final active molecule, making it more than just a transient intermediate. Research efforts have successfully used this compound to synthesize compounds aimed at treating a range of conditions, from metabolic diseases to inflammatory disorders. Its utility is highlighted in the development of specific enzyme inhibitors and receptor modulators, where the cyclobutane unit often serves to orient functional groups in a precise three-dimensional arrangement for optimal interaction with the biological target.

The application of this compound is well-documented in the synthesis of specific classes of therapeutic candidates.

H-PGDS Inhibitors: Hematopoietic prostaglandin (B15479496) D synthase (H-PGDS) is an enzyme involved in inflammatory processes, and its inhibition is a therapeutic strategy for conditions like Duchenne Muscular Dystrophy. A patent describes the synthesis of novel H-PGDS inhibitors where (cis)-methyl 3-hydroxycyclobutanecarboxylate is a key starting material. The cyclobutane core is central to the final structure, which is designed to block the enzyme's active site.

GPR120 Modulators: G protein-coupled receptor 120 (GPR120) is a target for the treatment of type 2 diabetes and related metabolic disorders. Patent literature details synthetic routes to novel cyclobutane-containing carboxylic acid compounds that act as GPR120 modulators. In one such synthesis, this compound is first converted to a mesylate. This activated intermediate then undergoes a substitution reaction to introduce a phenoxyphenyl group, forming the core of the GPR120 modulator scaffold.

TargetTherapeutic AreaRole of this compound
H-PGDSInflammatory and Musculoskeletal DiseasesDirect precursor for the central cyclobutane scaffold of the inhibitor.
GPR120Type 2 Diabetes, Metabolic SyndromeStarting material for the synthesis of the core cyclobutane scaffold.

While this compound is integral to synthesizing inhibitors and modulators, its specific application in creating chemical probes designed explicitly for studying biological target interactions is not extensively detailed in the reviewed literature. Typically, a chemical probe is a molecule (often a modified inhibitor) that contains a reporter tag (like a fluorescent dye or biotin) to allow for visualization or isolation of the target protein. Although the inhibitors derived from this compound, such as the quinoline-3-carboxamides (B1200007) targeting H-PGDS, could theoretically be modified to serve as probes, specific examples detailing this synthetic adaptation from this compound were not identified.

Analogues in the Development of Cyclobutane β-Amino Acids and Peptidomimetics

This compound serves as a versatile starting material for the synthesis of various cyclobutane analogues, which are of significant interest in medicinal chemistry. The inherent conformational rigidity of the cyclobutane ring makes it an attractive scaffold for the design of peptidomimetics. By replacing flexible peptide backbones with constrained cyclobutane structures, researchers can develop molecules with improved metabolic stability, receptor selectivity, and oral bioavailability.

The synthesis of cyclobutane β-amino acids from this compound typically involves the strategic conversion of the hydroxyl group into an amino functionality. This transformation can be achieved through a variety of synthetic routes, including oxidation of the alcohol to a ketone followed by reductive amination, or through a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection. The stereochemistry of the resulting β-amino acid can be controlled by the choice of reagents and reaction conditions, allowing for the synthesis of both cis and trans isomers.

These synthetic cyclobutane β-amino acids can then be incorporated into peptide sequences to create peptidomimetics. The constrained nature of the cyclobutane ring induces specific secondary structures, such as β-turns and helices, which can mimic the bioactive conformations of natural peptides. This structural mimicry allows the peptidomimetics to bind to the same biological targets as their natural counterparts, but often with higher affinity and specificity.

Starting Material Key Transformation Product Class Application
This compoundConversion of hydroxyl to amino groupCyclobutane β-amino acidsBuilding blocks for peptidomimetics
Cyclobutane β-amino acidsPeptide synthesisPeptidomimeticsTherapeutic agents with improved properties

Role in Natural Product Synthesis

Synthesis of Cyclobutane-Containing Natural Product Analogues

The cyclobutane motif is present in a diverse array of natural products with interesting biological activities. This compound provides a valuable building block for the synthesis of analogues of these natural products. By modifying the structure of the natural product, chemists can explore structure-activity relationships (SAR) and develop new compounds with enhanced or novel therapeutic properties.

The synthesis of natural product analogues using this compound often involves leveraging the existing functional groups—the hydroxyl and the methyl ester—for further chemical modifications. The hydroxyl group can serve as a handle for introducing new substituents or for forming larger ring systems through intramolecular reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules or converted into different functional groups.

For example, researchers have utilized this compound in the synthesis of analogues of carbocyclic nucleosides, where the cyclobutane ring replaces the sugar moiety of natural nucleosides. These analogues have shown promise as antiviral and anticancer agents. The synthesis typically involves the introduction of a nucleobase at the C1 position and further functionalization of the hydroxyl group to mimic the ribose or deoxyribose sugar.

Starting Material Synthetic Strategy Target Analogue Class Potential Therapeutic Area
This compoundIntroduction of a nucleobase, functionalization of the hydroxyl groupCarbocyclic nucleoside analoguesAntiviral, Anticancer
This compoundElaboration of the cyclobutane core, coupling with other fragmentsAnalogues of various cyclobutane-containing natural productsExploration of structure-activity relationships

Future Directions and Emerging Research Avenues for Methyl 3 Hydroxycyclobutanecarboxylate

Development of Novel and Sustainable Synthetic Routes

The pursuit of greener and more efficient synthetic methodologies is a cornerstone of modern chemistry. For Methyl 3-hydroxycyclobutanecarboxylate, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Enzymatic and Biocatalytic Approaches: The use of enzymes offers a highly selective and environmentally benign alternative for the synthesis of chiral molecules. Future investigations could explore the use of ketoreductases for the stereoselective reduction of a precursor ketone, methyl 3-oxocyclobutanecarboxylate, to yield specific stereoisomers of this compound. This approach, operating under mild conditions in aqueous media, would represent a significant step towards a sustainable manufacturing process. nih.gov

Photocatalysis and Flow Chemistry: Emerging technologies like photocatalysis and continuous flow chemistry present exciting opportunities. rsc.orgnih.govthieme-connect.de Visible-light photocatalysis could enable novel carbon-carbon bond formations to construct the cyclobutane (B1203170) ring under mild conditions, potentially reducing the reliance on metal catalysts. rsc.orgnih.govresearchgate.netmdpi.com Integrating such reactions into a flow chemistry setup would not only allow for safer and more controlled reaction conditions but also facilitate scalability and reduce production costs. nih.govthieme-connect.de

Table 1: Comparison of Potential Synthetic Routes

Synthetic StrategyPotential AdvantagesKey Research Focus
Enzymatic Synthesis High stereoselectivity, mild reaction conditions, reduced environmental impact.Screening and engineering of suitable enzymes (e.g., ketoreductases).
Photocatalysis Use of visible light as a renewable energy source, novel reaction pathways.Development of efficient photocatalysts and optimization of reaction conditions.
Flow Chemistry Enhanced safety and control, improved scalability, potential for automation.Reactor design, optimization of flow parameters, and integration with other technologies.

Exploration of New Reactivity Profiles for Diversification

The inherent functionality of this compound—a hydroxyl group and a methyl ester on a strained four-membered ring—provides a rich platform for chemical diversification. Future research will delve into unlocking new reactivity patterns to generate novel molecular scaffolds for various applications.

The hydroxyl group can be readily converted into other functional groups, such as azides, amines, or halides, opening pathways to a wide array of derivatives. Similarly, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further points for modification. The strategic manipulation of these functional groups will be crucial for synthesizing libraries of cyclobutane-containing compounds for screening in drug discovery and materials science.

Advanced Applications in Targeted Drug Delivery Systems

The development of sophisticated drug delivery systems that can target specific cells or tissues is a major goal in medicine. The rigid and compact nature of the cyclobutane ring makes this compound an attractive scaffold for the design of linkers in drug delivery systems, such as antibody-drug conjugates (ADCs).

Future research could focus on incorporating this cyclobutane moiety into the linker structure to modulate properties like stability, solubility, and the release kinetics of the payload. The defined stereochemistry of the hydroxyl and ester groups could be exploited to create linkers with precise three-dimensional arrangements, potentially influencing their interaction with enzymes responsible for drug release within the target cell. Furthermore, polymers derived from this compound could be investigated for the formulation of biodegradable nanoparticles or hydrogels for controlled drug release. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Generation

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid identification of new drug candidates. This compound is an ideal building block for the creation of diverse chemical libraries for HTS.

Its bifunctional nature allows for the attachment of two different chemical entities, enabling the generation of a large number of unique compounds from a small set of starting materials. Future efforts will likely involve the development of robust and automated synthetic routes to derivatives of this compound that are compatible with combinatorial chemistry platforms. The resulting libraries of cyclobutane-containing small molecules can then be screened against a wide range of biological targets to identify novel hits for drug discovery programs.

Applications in Chemical Biology and Bio-conjugation Strategies

Chemical biology relies on the use of small molecules to probe and manipulate biological systems. The unique structural features of this compound make it a promising candidate for the development of novel chemical probes and for use in bioconjugation strategies.

For instance, derivatives of this compound could be designed as fluorescent probes to visualize specific biological processes or as affinity-based probes to identify protein targets. In the realm of bioconjugation, the functional groups of this compound can be used to attach it to biomolecules such as proteins or nucleic acids. nih.govub.edunih.gov This could be employed to modify the properties of these biomolecules, for example, to enhance their stability or to introduce new functionalities. Future research will likely explore the development of novel bioconjugation reagents based on the cyclobutane scaffold for applications in diagnostics and therapeutics.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclobutane ring geometry (e.g., trans-3-hydroxy configuration) and ester linkage integrity. Coupling constants (J values) resolve stereochemistry .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) to quantify purity and detect hydroxylated byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (C₇H₁₀O₃; [M+H]+ = 143.07) .

Advanced Tip : Combine 2D-NMR (COSY, HSQC) to resolve overlapping signals in cyclobutane derivatives.

How does the stereochemistry of this compound influence its reactivity in catalytic applications?

Advanced Research Focus
The trans-3-hydroxy configuration (as noted in ) imposes steric constraints that affect:

  • Catalytic hydrogenation : Enhanced diastereoselectivity in ketone reductions due to ring strain .
  • Enzyme interactions : Stereospecific binding in hydrolase-mediated reactions (e.g., lipases for kinetic resolution) .

Data Contradiction Analysis : Conflicting reactivity reports may arise from unaccounted stereoisomers. Use chiral HPLC or circular dichroism (CD) to verify configuration .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for defects before use .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) .

Advanced Consideration : Monitor stability via accelerated degradation studies (40°C/75% RH) to assess shelf life .

How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

Q. Advanced Research Focus

  • Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls). For example, DMSO concentration ≤0.1% to avoid cytotoxicity .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity .
  • Statistical Validation : Apply ANOVA to compare datasets; outliers may indicate unaccounted variables (e.g., impurity profiles) .

What role does this compound play in studying cyclobutane ring strain and its biochemical implications?

Q. Advanced Research Focus

  • Ring Strain Analysis : DFT calculations to quantify strain energy (~27 kcal/mol for cyclobutane) and correlate with reactivity in Diels-Alder reactions .
  • Biological Probes : Functionalize the hydroxy group for fluorophore conjugation, enabling live-cell imaging of strain-sensitive processes .

Methodological Note : Compare with non-strained analogs (e.g., cyclohexane derivatives) to isolate strain effects .

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Reactant of Route 1
Methyl 3-hydroxycyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.